molecular formula C6H9N3O B2423579 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol CAS No. 2138532-34-8

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

Cat. No. B2423579
CAS RN: 2138532-34-8
M. Wt: 139.158
InChI Key: GOCYGAONCHDJRX-UHFFFAOYSA-N
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Description

“1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol” is a structurally novel compound that has been designed as an antimycobacterial agent . It was developed using a molecular hybridization approach, integrating the essential features of inhibitors acting on enzymes of the shikimate pathway .


Synthesis Analysis

The synthesis of “1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol” involves the integration of the essential features of inhibitors acting on enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, were considered in the design of this compound .


Molecular Structure Analysis

The molecular structure of “1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol” is characterized by the presence of a 4H-1,2,4-triazol-3-yl group attached to a cyclobutan-1-ol group . This structure is believed to contribute to its antimycobacterial activity .

Mechanism of Action

Target of Action

The primary targets of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol are the enzymes of the shikimate pathway, specifically dehydroquinase (DHQ) and shikimate kinase . These enzymes are involved in the biosynthesis of aromatic amino acids and other aromatic compounds, and they represent comparatively newer targets for antitubercular research .

Mode of Action

The compound interacts with its targets by integrating the essential features of inhibitors acting on these enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported DHQ inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design of this compound . Docking studies of the molecules were carried out on the enzyme DHQ .

Biochemical Pathways

The affected biochemical pathway is the shikimate pathway. This pathway is pivotal for the development of newer antitubercular agents . The compound acts as a dual inhibitor on both dehydroquinase and shikimate kinase enzymes of the shikimate pathway . This dual action would be valuable in the mycobacterial resistance scenario .

Result of Action

The molecular and cellular effects of the compound’s action result in promising activity against H37Rv strains of Mycobacterium tuberculosis . The compound exhibits a minimum inhibitory concentration (MIC) of 0.59–15.5 μg/ml . Five of the evaluated compounds exhibit MIC < 1 μg/ml . CC50 values indicate compounds are non-toxic, with selectivity indices >28 .

Action Environment

The action, efficacy, and stability of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol can be influenced by various environmental factors. It’s worth noting that the compound has shown promising results in laboratory conditions against Mycobacterium tuberculosis .

Future Directions

The future directions for research on “1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol” could involve further optimization to obtain novel antimycobacterial agents . Given its promising activity against Mycobacterium tuberculosis, it could serve as a lead for the development of new drugs .

properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-6(2-1-3-6)5-7-4-8-9-5/h4,10H,1-3H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCYGAONCHDJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

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